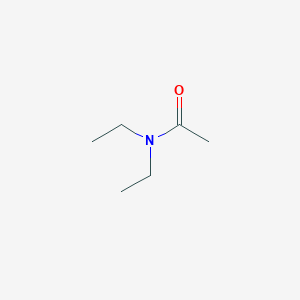

N,N-Diethylacetamide

Description

Properties

IUPAC Name |

N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFDBNQQDYLMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020459 | |

| Record name | N,N-Diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | N,N-Diethylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185.5 °C | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, alcohol; sol in all proportions in ether, acetone, benzene | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9130 @ 17 °C | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.89 [mmHg], 2 MM HG @ 35 °C | |

| Record name | N,N-Diethylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

685-91-6 | |

| Record name | N,N-Diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YO81D7ST6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

LESS THAN 20 °C | |

| Record name | N,N-DIETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Diethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N,N-Diethylacetamide. The information is presented to support research and development activities, offering readily accessible data and standardized experimental protocols.

Physical Properties of this compound

This compound is a colorless to slightly yellow, transparent liquid with a faint odor.[1][2] It is a versatile aprotic solvent with notable solvating power, making it valuable in various laboratory and industrial applications, including pharmaceutical synthesis.[2]

The following table summarizes the key physical properties of this compound, compiled from various sources. This allows for easy comparison of reported values.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₆H₁₃NO | [2][3] | |

| Molecular Weight | 115.17 g/mol | [2][4][5] | |

| Boiling Point | 182 - 186 °C | 1013 hPa | [2][3][5][6][7][8] |

| 185.5 °C | [1] | ||

| 186 °C | [9] | ||

| Melting Point | < 20 °C | [1][4] | |

| -38 °C | [2] | ||

| Density | 0.908 g/cm³ | [3] | |

| 0.925 g/cm³ | @ 25 °C | [2][7][8] | |

| 0.9130 g/cm³ | @ 17 °C | [1] | |

| 0.91 g/cm³ | @ 20 °C | [5] | |

| 0.92 g/mL | [6] | ||

| 0.904 g/mL | [9] | ||

| Solubility | Soluble in water, alcohol | [1][7] | |

| Miscible with water and most organic solvents | [2] | ||

| Soluble in all proportions in ether, acetone, benzene | [1] | ||

| 53.5 g/L | [3][10] | ||

| Vapor Pressure | 1.2 hPa | @ 25 °C | [3][5][7][10] |

| 0.89 mmHg | [1] | ||

| 2 mmHg | @ 35 °C | [1][4] | |

| Refractive Index | 1.4374 | @ 17.4 °C | [1] |

| 1.438 - 1.44 | [4] | ||

| 1.4400 | [6][8] | ||

| 1.4375 - 1.4415 | @ 20 °C | [11] | |

| Flash Point | 76 °C | Closed cup | [3][5] |

| 70.6 °C | Closed cup | [2] | |

| 70 °C | [4] | ||

| 170 °F (76.7 °C) | [1] | ||

| logP (Octanol/Water Partition Coefficient) | 0.34 | [1] |

Experimental Protocols for Determination of Physical Properties

The following are detailed, generalized methodologies for determining the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory practices.

This method is suitable for small sample volumes.[12]

Apparatus:

-

Thiele tube or melting point apparatus (e.g., MelTemp)[12][13]

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or hot plate)[14]

-

Mineral oil or other suitable heating bath fluid[14]

Procedure:

-

Fill the small test tube to about half-full with this compound.[15]

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.[15][16]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[15][16]

-

Insert the assembly into the Thiele tube containing mineral oil, ensuring the heat-transfer fluid is above the level of the sample.[15][16]

-

Gently heat the side arm of the Thiele tube.[16]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16]

-

Continue heating until a continuous and rapid stream of bubbles is observed.[16]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16] Record this temperature.

As this compound has a melting point below room temperature, a specialized low-temperature apparatus is required. The general principle using a standard melting point apparatus for solids is described here for context.

Apparatus:

Procedure:

-

Ensure the sample of this compound is completely solid by cooling it significantly below its expected melting point.

-

Finely powder the solid sample.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of about 2-3 mm.[17]

-

Place the capillary tube into the heating block of the melting point apparatus.[18]

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[18]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[18] For a pure compound, this range should be narrow.[13]

Apparatus:

-

Pycnometer (for high precision) or a graduated cylinder[19]

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry pycnometer or graduated cylinder.[20]

-

Fill the container with a known volume of this compound. If using a graduated cylinder, carefully read the volume from the bottom of the meniscus.[20] A pycnometer is filled to a specific, calibrated volume.

-

Measure and record the combined mass of the container and the liquid.[20]

-

Calculate the mass of the liquid by subtracting the mass of the empty container.[20]

-

Calculate the density using the formula: Density = Mass / Volume.

-

It is recommended to perform multiple measurements and average the results to improve accuracy.[19] The temperature at which the measurement is made should be recorded as density is temperature-dependent.[19]

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, ethanol, ether, acetone, benzene)

Procedure:

-

Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Agitate the mixture, for instance, by using a vortex mixer, to ensure thorough mixing.

-

Observe the mixture for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

If the sample dissolves completely, it is considered soluble. The process can be repeated with increasing concentrations to determine the extent of solubility. Miscibility is often determined by observing if the two liquids form a single phase in all proportions.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Constant temperature water bath

Procedure:

-

Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach thermal equilibrium. It is crucial to control the temperature, as the refractive index is temperature-dependent.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid sample such as this compound.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. This compound | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tuodaindus.com [tuodaindus.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Page loading... [guidechem.com]

- 5. This compound for synthesis 685-91-6 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound [chembk.com]

- 8. This compound 97 685-91-6 [sigmaaldrich.com]

- 9. This compound [stenutz.eu]

- 10. This compound CAS 685-91-6 | 803214 [merckmillipore.com]

- 11. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. phillysim.org [phillysim.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. matestlabs.com [matestlabs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of N,N-Diethylacetamide

Abstract: N,N-Diethylacetamide (DEA) is a tertiary amide solvent and chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and polymer chemistry.[1][2] This document provides a comprehensive technical overview of its chemical structure, the nature of its covalent and resonance bonding, and its key physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its molecular structure and relevant chemical pathways to support researchers and drug development professionals.

Chemical Identity and Molecular Structure

This compound, also known as N-Acetyldiethylamine, is a synthetic compound with the chemical formula C₆H₁₃NO.[1][2][3] It is a colorless to slightly yellow liquid at room temperature, recognized for its high boiling point and miscibility with water and most organic solvents.[1][2] These properties make it a versatile aprotic solvent for a wide range of chemical reactions.[1]

The molecule consists of an acetyl group (CH₃C=O) bonded to the nitrogen atom of a diethylamine moiety (-N(CH₂CH₃)₂).[2] All atoms are linked through covalent bonds.[2]

Bonding, Resonance, and Molecular Geometry

The core of this compound's chemical behavior lies in the nature of its tertiary amide functional group. The carbonyl carbon and the nitrogen atom are both sp² hybridized. This hybridization, combined with the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system, results in significant resonance stabilization.

This resonance has two major consequences:

-

Planarity: The O=C-N atoms and the atoms immediately attached to them (the acetyl methyl carbon and the two methylene carbons of the ethyl groups) lie in the same plane to maximize p-orbital overlap.

-

Restricted Rotation: The C-N amide bond has significant double-bond character, leading to a substantial rotational energy barrier. This can give rise to distinct NMR signals for the two ethyl groups at lower temperatures.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. These values are critical for its application as a solvent and for designing reaction and purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [1][2][4] |

| CAS Number | 685-91-6 | [2][3] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Density | 0.908 - 0.925 g/cm³ (at 20-25°C) | [1][5] |

| Melting Point | -38 °C | [1] |

| Boiling Point | 182 - 186 °C (at 1013 hPa) | [1][2][5] |

| Flash Point | 70 - 78 °C | [1][2] |

| Refractive Index | 1.438 - 1.440 | [2] |

| Vapor Pressure | 1.2 - 2 mmHg (at 25-35°C) | [2][5] |

| Solubility | Miscible with water; soluble in most organic solvents | [1] |

| logP (Octanol/Water) | 0.34 - 0.87 | [2] |

Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of this compound. Key data from ¹H NMR and IR spectroscopy are presented below.

Table 2: ¹H NMR Spectral Data Solvent: CDCl₃ (implied)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (Acetyl) | ~2.08 | Singlet | 3H |

| -N-CH₂ -CH₃ (Methylene) | ~3.32, ~3.37 | Quartet | 4H |

| -N-CH₂-CH₃ (Methyl) | ~1.13, ~1.18 | Triplet | 6H |

| Data derived from ChemicalBook.[6] The presence of two sets of signals for the ethyl groups is due to hindered rotation around the amide C-N bond. |

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Amide I band) | ~1640 - 1660 | Strong, characteristic carbonyl stretch |

| C-H (Alkyl) | ~2850 - 3000 | Stretch |

| C-N | ~1400 - 1450 | Stretch |

| Characteristic amide carbonyl absorption values are based on standard IR correlation tables and supported by the spectrum available in the NIST WebBook.[3] |

Experimental Protocols

This compound is typically synthesized by the acylation of diethylamine with an acetylating agent such as acetyl chloride or acetic anhydride.[2]

Reagents & Equipment:

-

Diethylamine

-

Acetyl Chloride

-

Anhydrous Diethyl Ether (or other inert solvent)

-

Triethylamine (or other non-nucleophilic base)

-

Separatory Funnel, Round-bottom flask, Magnetic stirrer, Condenser

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve diethylamine and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cooling: Cool the flask in an ice bath to 0 °C to control the exothermic reaction.

-

Addition of Acetylating Agent: Add acetyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, dropwise to the stirred solution over 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude this compound by fractional distillation under reduced pressure.

Purity assessment is commonly performed using gas chromatography with a Flame Ionization Detector (GC-FID).[1][7] The following protocol is a representative method.

GC Conditions:

-

Instrument: Gas Chromatograph with FID.

-

Column: Capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Temperatures:

-

Injector: 250 °C

-

Detector: 280 °C

-

Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

-

-

Injection: 1 µL, split mode (e.g., 50:1).

-

Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Chemical Reactivity and Metabolic Pathways

As an amide, the primary reaction of this compound is hydrolysis, which can occur under acidic or basic conditions to yield diethylamine and acetic acid. This reaction is generally slow at neutral pH and requires elevated temperatures.

In biological systems, this compound can undergo metabolic transformation. Studies in mice indicate that a key metabolic pathway is oxidative N-dealkylation, where one of the ethyl groups is removed.[4] This process is a common detoxification pathway for many N-alkyl compounds.

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. Page loading... [guidechem.com]

- 3. Acetamide, N,N-diethyl- [webbook.nist.gov]

- 4. This compound | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 685-91-6 | 803214 [merckmillipore.com]

- 6. Diethylacetamide(685-91-6) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 685-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

N,N-Diethylacetamide (CAS 685-91-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Diethylacetamide (CAS 685-91-6), a versatile polar aprotic solvent. This document consolidates critical information on its chemical and physical properties, synthesis, purification, applications, and safety, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a colorless to slightly yellow transparent liquid known for its high boiling point, thermal stability, and excellent miscibility with water and most organic solvents. These properties make it a valuable solvent in a variety of chemical reactions and industrial processes.[1]

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 685-91-6 |

| Molecular Formula | C₆H₁₃NO[1] |

| Molecular Weight | 115.17 g/mol [1] |

| Synonyms | N-Acetyldiethylamine, Acetic acid diethylamide[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to slightly yellow transparent liquid[1] |

| Boiling Point | 182–186 °C[1] |

| Melting Point | -38 °C[1] |

| Density | 0.925 g/cm³ at 25°C[1] |

| Flash Point | 70.6 °C (closed cup)[1] |

| Solubility | Miscible with water and most organic solvents[1] |

| Viscosity | Low viscosity[1] |

| Vapor Pressure | 1.2 hPa at 25 °C |

Table 3: Safety and Toxicological Data

| Parameter | Value |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2] |

| Oral LD50 (Rat) | 1500 mg/kg[2] |

| Storage | Store in a cool, well-ventilated area; avoid direct sunlight and moisture.[1] |

Synthesis and Purification

This compound can be synthesized through several routes, most commonly involving the acylation of diethylamine.

Experimental Protocol: Synthesis via Acylation of Diethylamine with Acetyl Chloride

This protocol describes the synthesis of this compound from diethylamine and acetyl chloride.

Materials:

-

Diethylamine

-

Acetyl chloride

-

Pyridine

-

Anhydrous diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethylamine in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Add pyridine to the solution.

-

Slowly add acetyl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Applications in Research and Development

This compound's properties make it a superior solvent in various applications, including pharmaceutical synthesis, polymer chemistry, and as a medium for specialty chemical reactions.[1]

Pharmaceutical Synthesis

This compound serves as a high-performance polar aprotic solvent in the synthesis of active pharmaceutical ingredients (APIs). Its ability to dissolve complex intermediates and its high boiling point are advantageous for reactions requiring elevated temperatures and long reaction times. In one case study, replacing DMF with this compound in the synthesis of a cardiovascular API resulted in a 34% higher yield and a significant reduction in reaction time.[1]

Polymer Chemistry

This solvent is utilized in the production of high-performance polymers. For instance, it can be used as a solvent for the polymerization of acrylonitrile to produce polyacrylonitrile (PAN) fibers, which are precursors for carbon fibers.

Specialty Chemical Synthesis

This compound is an effective reaction medium for various organic transformations, including transition metal-catalyzed cross-coupling reactions like the Heck reaction. Its thermal stability and compatibility with sensitive reagents are beneficial in these processes.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

Table 4: Analytical Methods for Characterization

| Technique | Purpose |

| Gas Chromatography (GC) | To determine purity and quantify residual solvents and volatile impurities.[1] |

| Karl Fischer Titration | For precise measurement of water content.[1] |

| FTIR Spectroscopy | To confirm functional groups and identify potential structural analog impurities.[1] |

| NMR Spectroscopy | To elucidate the chemical structure and confirm identity. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To detect trace metal impurities.[1] |

Conclusion

This compound is a versatile and high-performance polar aprotic solvent with significant applications in pharmaceutical and chemical industries. Its favorable physical and chemical properties, combined with its thermal stability, make it an excellent choice for a wide range of synthetic applications. Proper handling and purification are essential to ensure its efficacy and the quality of the final products. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.

References

Spectroscopic Profile of N,N-Diethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Diethylacetamide, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presented in a clear and accessible format to support experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Acetyl) | 2.082 | Singlet | 3H |

| CH₂ (Ethyl) | 3.316 | Quartet | 2H |

| CH₂ (Ethyl) | 3.370 | Quartet | 2H |

| CH₃ (Ethyl) | 1.129 | Triplet | 3H |

| CH₃ (Ethyl) | 1.181 | Triplet | 3H |

Note: The presence of two distinct signals for the ethyl groups is due to hindered rotation around the amide C-N bond, making the two ethyl groups magnetically non-equivalent.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 170.1 |

| CH₃ (Acetyl) | 21.2 |

| CH₂ (Ethyl) | 41.5 |

| CH₂ (Ethyl) | 39.8 |

| CH₃ (Ethyl) | 14.3 |

| CH₃ (Ethyl) | 13.1 |

Note: Similar to the ¹H NMR, the non-equivalence of the ethyl groups is also observed in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amide and alkyl groups.

Table 3: IR Spectroscopic Data for this compound [3][4][5]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~2970 | C-H stretch (Alkyl) | Strong |

| ~1645 | C=O stretch (Amide) | Strong |

| ~1450 | C-H bend (Alkyl) | Medium |

| ~1270 | C-N stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 115.17 g/mol .[6]

Table 4: Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 115 | 33.5 | [M]⁺ (Molecular Ion) |

| 100 | 5.9 | [M - CH₃]⁺ |

| 86 | 4.0 | [M - C₂H₅]⁺ |

| 72 | 15.1 | [M - C₂H₅CO]⁺ or [CH₃CON(C₂H₅)]⁺ |

| 58 | 100.0 | [CH₂N(C₂H₅)]⁺ (Base Peak) |

| 44 | 32.9 | [C₂H₅N]⁺ |

| 43 | 27.6 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[7] For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale relative to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10] A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. Alternatively, direct infusion via electrospray ionization (ESI) can be used.[11][12][13]

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS or ESI.[12][13]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Proposed fragmentation of this compound.

References

- 1. Diethylacetamide(685-91-6) 1H NMR spectrum [chemicalbook.com]

- 2. Diethylacetamide(685-91-6) 13C NMR spectrum [chemicalbook.com]

- 3. Diethylacetamide(685-91-6) IR Spectrum [m.chemicalbook.com]

- 4. Acetamide, N,N-diethyl- [webbook.nist.gov]

- 5. Acetamide, N,N-diethyl- [webbook.nist.gov]

- 6. This compound | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ursinus.edu [ursinus.edu]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chromatographyonline.com [chromatographyonline.com]

The Solubility of Organic Compounds in N,N-Diethylacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEA) is a versatile, polar aprotic solvent that is gaining increasing attention in the pharmaceutical and chemical industries.[1][2] With a high boiling point, low water content, and excellent miscibility with a wide range of organic compounds, DEA presents itself as a viable alternative to other polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] Its favorable properties make it a suitable medium for organic synthesis, a solvent for polymer processing, and a vehicle for drug delivery.[1][3] This technical guide provides an in-depth look at the solubility of organic compounds in this compound, offering a compilation of available data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

Disclaimer: The following data is illustrative and intended to provide a comparative overview. Actual solubility values can vary based on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any impurities.

| Compound | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Paracetamol | Analgesic | 25 | ~20 | ~1.32 |

| Ibuprofen | NSAID | 25 | >50 | >2.42 |

| Sulfadiazine | Antibiotic (Sulfonamide) | 25 | ~5 | ~0.20 |

| Diazepam | Benzodiazepine | 25 | ~15 | ~0.53 |

| Testosterone | Steroid Hormone | 25 | ~30 | ~1.04 |

Experimental Protocols for Solubility Determination

The determination of the solubility of an organic compound in this compound is a critical step in various research and development processes. The shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[4][5]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation solubility of a solid organic compound in this compound at a specific temperature.

Materials:

-

The organic compound of interest (solute)

-

This compound (solvent), analytical grade

-

Thermostatically controlled orbital shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance

-

Sintered glass filter or syringe filter (pore size appropriate to retain the solid)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

Sample Preparation: Add an excess amount of the solid organic compound to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume or weight of this compound to each vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, with preliminary studies to determine the time to reach a constant concentration.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Centrifugation at the controlled temperature can also be employed to facilitate phase separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette with a filter tip to avoid transferring any solid particles.

-

Analysis: Determine the concentration of the solute in the withdrawn sample using a suitable analytical method. Gravimetric analysis is a direct and accurate method.

Gravimetric Analysis of the Saturated Solution

Objective: To determine the mass of the dissolved solid in a known volume or mass of the saturated this compound solution.

Procedure:

-

Weighing: Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Sample Transfer: Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish and re-weigh to determine the mass of the solution.

-

Evaporation: Place the evaporating dish in a well-ventilated fume hood and gently heat to evaporate the this compound. A rotary evaporator or a gentle stream of inert gas can be used to facilitate evaporation.

-

Drying: Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting or decomposition point of the solute until a constant weight is achieved.

-

Cooling and Final Weighing: Transfer the evaporating dish to a desiccator to cool to room temperature. Once cooled, weigh the dish containing the dry solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solution) x 100

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound in this compound using the shake-flask method and gravimetric analysis.

References

N,N-Diethylacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEAE) is a versatile polar aprotic solvent that is gaining increasing attention across the pharmaceutical, polymer, and specialty chemical industries.[1][2] Its favorable combination of a high boiling point, excellent thermal stability, and broad solvency power makes it a compelling alternative to more traditional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), particularly in light of growing regulatory scrutiny of the latter compounds.[1][3][4] This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing this compound in research and development settings.

Physicochemical Properties

This compound's utility as a solvent is rooted in its distinct physicochemical properties. A summary of these properties is presented below, alongside a comparison with other common polar aprotic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 685-91-6 | [5] |

| Molecular Formula | C6H13NO | [2][5] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Odor | Faint, characteristic amine-like | [5][6] |

| Boiling Point | 182-186 °C | [2][7] |

| Melting Point | < -20 °C | [5] |

| Flash Point | 70.6 °C (closed cup) | [2] |

| Density | 0.925 g/cm³ @ 25°C | [2] |

| Vapor Pressure | 0.89 mmHg | [5] |

| Solubility | Miscible with water and most organic solvents | [2][5] |

| log Kow | 0.34 | [5] |

Table 2: Comparative Properties of Polar Aprotic Solvents

| Property | This compound (DEAE) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |

| Boiling Point (°C) | 182-186[2] | 153 | 202 | 189 |

| Melting Point (°C) | < -20[5] | -61 | -24 | 19 |

| Flash Point (°C) | 70.6[2] | 58 | 91 | 87 |

| Density (g/cm³) | 0.925 @ 25°C[2] | 0.944 @ 25°C | 1.028 @ 25°C | 1.100 @ 25°C |

| Dipole Moment (D) | 3.8 | 3.86 | 4.09 | 3.96 |

| Dielectric Constant | 32.0 | 36.7 | 32.2 | 47.2 |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled[8] | Reproductive toxicity[3] | Reproductive toxicity[3] | Low toxicity |

Applications in Research and Industry

This compound's robust properties lend it to a wide array of applications, particularly in demanding chemical processes.

Pharmaceutical Synthesis and API Manufacturing

DEAE is an exceptional solvent for the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates.[1][2] Its high boiling point allows for reactions to be conducted at elevated temperatures, which can improve reaction rates and yields.[6] Furthermore, its excellent solvency for a broad range of organic compounds, including heterocyclic molecules, makes it a suitable medium for a variety of reaction types.[2]

A notable advantage of DEAE in pharmaceutical applications is its improved safety profile compared to DMF and NMP, which are facing increasing regulatory restrictions due to their reproductive toxicity.[3][4] In a case study, a leading pharmaceutical manufacturer replaced DMF with this compound in the synthesis of a cardiovascular API. This substitution resulted in a 34% increase in yield for a critical heterocycle formation step and a reduction in reaction time from 8 to 3.5 hours.[2] The process also demonstrated a 65% reduction in genotoxic impurities, highlighting the potential for DEAE to enhance both the efficiency and safety of pharmaceutical manufacturing.[2]

DEAE is particularly well-suited for:

-

Nucleophilic substitution reactions [2]

-

Condensation and cyclization reactions [2]

-

Transition metal-catalyzed cross-coupling reactions [2]

-

As a stabilizing solvent for sensitive organometallic reagents [2]

Polymer Science and Technology

The ability of this compound to dissolve high-molecular-weight polymers makes it a valuable processing solvent in the polymer industry.[1][9] It is employed in the production of high-performance polymers and fibers where its high boiling point and thermal stability are advantageous.[2][6] Specific applications include:

-

Spinning solvent for the production of acrylic and polyurethane fibers. [10]

-

Processing solvent for the creation of advanced materials. [1]

-

A medium for polymerization reactions.

Other Industrial Applications

Beyond pharmaceuticals and polymers, DEAE is utilized in various other industrial processes:

-

Agrochemical Development: As a reaction medium and catalyst carrier in the formulation of agrochemicals.[2][6]

-

Extraction Technology: As a powerful extraction solvent for natural products and other valuable compounds.[2]

-

Specialty Chemical Synthesis: As a versatile reaction medium for a range of challenging chemical transformations.[2]

Experimental Protocols

While specific reaction conditions should always be optimized for a particular transformation, the following protocols provide a general framework for the use of this compound in common applications.

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol describes a representative procedure for an SNAr reaction, a common transformation in pharmaceutical synthesis where DEAE can be an effective solvent.

Materials:

-

Aryl halide (1.0 eq)

-

Nucleophile (1.1 - 1.5 eq)

-

Base (e.g., K2CO3, Cs2CO3, 1.5 - 2.0 eq)

-

This compound (DEAE), anhydrous

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aryl halide, nucleophile, and base.

-

Add a sufficient volume of anhydrous this compound to dissolve or suspend the reactants (typically a concentration of 0.1 to 1.0 M).

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

-

Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and maintain for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for Polymer Dissolution for Film Casting

This protocol outlines a general method for dissolving a high-molecular-weight polymer in this compound for subsequent processing, such as film casting.

Materials:

-

Polymer (e.g., polyacrylonitrile, polyurethane)

-

This compound (DEAE)

-

Beaker or flask with a magnetic stir bar

-

Hot plate with stirring capabilities

-

Casting surface (e.g., glass plate)

-

Drying oven (vacuum or atmospheric)

Procedure:

-

Weigh the desired amount of polymer and place it in a beaker or flask.

-

Add a calculated volume of this compound to achieve the desired polymer concentration (e.g., 5-20% w/v).

-

Begin stirring the mixture at room temperature.

-

If necessary, gently heat the mixture (e.g., 50-80 °C) to facilitate dissolution. Avoid excessive heating that could lead to polymer degradation.

-

Continue stirring until the polymer is completely dissolved, which may take several hours. The resulting solution should be homogeneous and viscous.

-

Allow the polymer solution to cool to room temperature and degas it by letting it stand or by applying a gentle vacuum to remove any trapped air bubbles.

-

Pour the polymer solution onto a clean, level casting surface.

-

Spread the solution evenly to the desired thickness using a casting knife or a similar tool.

-

Place the cast film in a drying oven at a controlled temperature to slowly evaporate the this compound. The drying temperature and time will depend on the specific polymer and the thickness of the film. A vacuum oven can be used to accelerate the drying process at a lower temperature.

-

Once the film is completely dry and solvent-free, carefully peel it from the casting surface.

Visualizations

The following diagrams illustrate key aspects of this compound's structure and application.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this solvent. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-performance polar aprotic solvent with a favorable combination of physical and chemical properties. Its high boiling point, thermal stability, and broad solvency, coupled with a more favorable safety profile compared to some traditional amide solvents, make it an excellent choice for a wide range of applications in pharmaceutical synthesis, polymer science, and specialty chemical manufacturing. As regulatory pressures on other solvents increase, this compound is poised to become an increasingly important tool for researchers and chemical engineers seeking efficient, robust, and safer chemical processes.

References

- 1. nbinno.com [nbinno.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijcea.org [ijcea.org]

- 5. This compound | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound for synthesis | 685-91-6 [sigmaaldrich.com]

- 9. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 10. N,N-DIMETHYLACETAMIDE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Thermodynamic Properties of N,N-Diethylacetamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermodynamic properties of N,N-Diethylacetamide (DEA). The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid at room temperature with a faint odor.[1][2] It is a versatile aprotic solvent used in various chemical syntheses, including pharmaceuticals and agrochemicals.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃NO | [2][4] |

| Molecular Weight | 115.17 g/mol | [3][5] |

| CAS Number | 685-91-6 | [4][5][6] |

| Appearance | Colorless to slightly yellow liquid | [1][2][3] |

| Boiling Point | 182-186 °C at 1013 hPa | [2][5][6][7][8] |

| 185.5 °C | [1] | |

| Melting Point | < 20 °C | [1][2] |

| -38 °C | [3] | |

| Flash Point | 76 °C (closed cup) | [5][6][7] |

| 70.6 °C (closed cup) | [3] | |

| 70 °C | [2] | |

| 170 °F | [1] | |

| Solubility | Soluble in water, alcohol, ether, acetone, and benzene.[1] Miscible with water and most organic solvents.[3] | [1][3][8] |

| 53.5 g/l in water | [4] | |

| Refractive Index | 1.4374 at 17.4 °C | [1] |

| 1.438-1.440 | [2] | |

| n20/D 1.440 | [7] | |

| 1.44 | [8] |

Thermodynamic Data

The following tables summarize key thermodynamic parameters for this compound. The data is critical for understanding the compound's behavior under various temperature and pressure conditions.

Table 2: Density of this compound

| Temperature (°C) | Density (g/cm³) | Source(s) |

| 17 | 0.9130 | [1] |

| 20 | 0.91 | [5][6] |

| 25 | 0.925 | [3][7] |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure | Source(s) |

| 25 | 1.2 hPa | [4][5][6] |

| 35 | 2 mmHg | [1][2] |

| Not Specified | 0.89 mmHg | [1] |

Table 4: Other Thermodynamic Properties of this compound

| Property | Value/Range | Source(s) |

| Enthalpy of Vaporization (Liquid to Gas) | Data available from 255 K to 681 K (2 experimental data points) | [9][10] |

| Heat Capacity at Saturation Pressure (Liquid) | Data available from 250 K to 667.38 K | [9] |

| Heat Capacity at Constant Pressure (Ideal Gas) | Data available from 200 K to 1000 K | [9] |

| Viscosity (Liquid) | Data available from 270 K to 680 K | [9] |

| Critical Temperature | Critically evaluated recommendations available | [9] |

| Critical Pressure | Critically evaluated recommendations available | [9] |

| Critical Density | Critically evaluated recommendations available | [9] |

Note: Specific values for enthalpy of vaporization and heat capacity require access to the full NIST/TRC Web Thermo Tables.

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method is distillation.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

The this compound sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling, and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the measured atmospheric pressure.

-

3.2. Determination of Heat Capacity by Calorimetry

Heat capacity, a measure of the amount of heat required to raise the temperature of a substance by a certain amount, is typically determined using a calorimeter.

-

Apparatus: A differential scanning calorimeter (DSC) or an adiabatic calorimeter.

-

Procedure (using DSC):

-

A known mass of this compound is hermetically sealed in a sample pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are heated at a constant rate over the desired temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

This heat flow difference is directly proportional to the heat capacity of the sample.

-

3.3. Synthesis of Amides

This compound can be synthesized through the reaction of an acetic acid derivative with diethylamine.[2] A general method for amide synthesis involves the direct condensation of a carboxylic acid and an amine under hydrothermal conditions.[11] This process, known as pyrolysis, involves heating the salt formed from the amine and carboxylic acid to drive off water.[12]

Visualizations

4.1. Phase Transitions of this compound

The following diagram illustrates the phase transitions of this compound as a function of temperature.

References

- 1. This compound | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound for synthesis 685-91-6 [sigmaaldrich.com]

- 6. This compound for synthesis | 685-91-6 [sigmaaldrich.com]

- 7. N,N-二乙基乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 10. Acetamide, N,N-diethyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

N,N-Diethylacetamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N,N-Diethylacetamide (CAS No. 685-91-6). The information is intended to guide laboratory and manufacturing practices to ensure the safe use of this compound.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1][2] It is a polar aprotic solvent with a faint odor.[2] Its high boiling point and thermal stability make it a useful solvent in various chemical reactions.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [1][4] |

| Appearance | Colorless to slightly yellow transparent liquid | [1] |

| Boiling Point | 182-186 °C | [1][5] |

| Melting Point | -38 °C | [1] |

| Density | 0.925 g/mL at 25 °C | [1][3] |

| Flash Point | 70.6 °C (closed cup) | [1] |

| Vapor Pressure | 1.2 hPa at 25 °C | [6][7] |

| Solubility | Miscible with water and most organic solvents | [1][3] |

| Refractive Index | n20/D 1.440 | [3] |

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][7] It is also known to cause skin and serious eye irritation.[4]

| Metric | Value | Species | Route | Reference |

| LD50 | 1500 mg/kg | Rat | Oral | [4][7][8] |

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited for this compound are not publicly available in the referenced safety data sheets or databases. However, a general methodology for an acute oral toxicity study (as per OECD Guideline 423) would involve the following steps:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are chosen.

-

Dosage: The substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the outcome of the previous dose level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

-

LD50 Calculation: The LD50 is statistically estimated from the mortality data.

Hazard Identification and GHS Classification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4[4] |

| Acute Toxicity, Dermal | Category 4[4] |

| Acute Toxicity, Inhalation | Category 4[4] |

| Skin Corrosion/Irritation | Category 2[4] |

| Serious Eye Damage/Eye Irritation | Category 2[4] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation)[4] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Keep away from heat, sparks, and open flames.[6]

Emergency Procedures

First Aid Measures

A clear and immediate response is critical in case of accidental exposure.

Caption: First aid procedures for this compound exposure.

Spill Response

In the event of a spill, follow a structured procedure to ensure safety and proper cleanup.

Caption: Workflow for handling an this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Combustible liquid.[7] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are adequately trained in its safe handling.

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. This compound Supplier|High-Purity Research Compound [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H13NO | CID 12703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Diethylacetamide CAS#: 685-91-6 [m.chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. N,N-二乙基乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Commercial Sourcing and Purity of N,N-Diethylacetamide for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and analytical methodologies for N,N-Diethylacetamide (DEA). Intended for professionals in research and drug development, this document outlines detailed experimental protocols for purity assessment and summarizes key data in accessible formats.

Commercial Sources and Purity Specifications

This compound is a versatile polar aprotic solvent utilized in a wide range of applications, including as a reaction medium and formulation excipient in the pharmaceutical industry. A variety of chemical suppliers offer DEA at different purity grades to suit diverse research and manufacturing needs. The selection of an appropriate grade is critical to ensure the reproducibility and success of experimental work and the quality of the final drug product.

Below is a summary of commercially available this compound from various suppliers, highlighting their typical purity specifications. It is important to note that specifications can vary by batch and intended application, and it is always recommended to consult the supplier's certificate of analysis (CoA) for precise information.

| Supplier | Grade | Typical Purity (%) | Key Specifications/Impurities |

| Sigma-Aldrich | Reagent Grade | ≥97% | Water: ≤0.5% |

| Anhydrous | ≥99.5% | Water: ≤0.005% | |

| TCI America | Reagent Grade | >98.0% (GC) | - |

| For Synthesis | >99.0% (GC) | - | |

| Thermo Fisher Scientific (Alfa Aesar) | 99% | 99% | - |

| Anhydrous, 99.5% | 99.5% | Water: <50 ppm | |

| MilliporeSigma | For Synthesis | ≥99.0% | Identity (IR): Passes test |

| VWR | Reagent | ≥98% | - |

Experimental Protocols for Purity Determination

Accurate determination of this compound purity is crucial for its application in sensitive research and pharmaceutical development. The following sections provide detailed methodologies for the most common analytical techniques used for purity assessment and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in a sample of this compound.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a broad range of potential impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Oven Temperature Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 15°C/min.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 35-350 amu.

-

-

Sample Preparation: Dilute the this compound sample in a suitable solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile impurities and for the accurate quantification of this compound.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be employed for effective separation of polar and non-polar impurities.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is determined by area percent calculation of the main peak. Impurity profiling can be performed by comparing the chromatogram to that of a reference standard and by characterizing unknown peaks using a diode array detector (DAD) or by collecting fractions for further analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the structure of this compound and can be used for quantitative analysis to determine purity against a certified internal standard.

Methodology:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Add a known quantity of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The choice of standard should be based on its chemical shift not overlapping with the analyte signals.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Cap the tube and gently invert to ensure complete dissolution.

-

-

Acquisition Parameters:

-

Nucleus: ¹H

-

Number of Scans: 16 (can be increased for dilute samples)

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

-

Pulse Width: Calibrated 90° pulse.

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to this compound and the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

Purity_std = Purity of the internal standard

-

Purification of this compound

For applications requiring exceptionally high purity, commercially available this compound may need further purification. The most common impurities are water, acetic acid (from synthesis), and other organic byproducts.

Fractional Distillation

Fractional distillation is an effective method for removing impurities with different boiling points from this compound. Distillation under reduced pressure is often preferred to lower the boiling point and prevent thermal decomposition.[1]

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.

-

Drying (Optional): If the starting material has a high water content, it can be pre-dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filtered before distillation.

-

Distillation:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-